![molecular formula C27H18ClN3 B13662538 2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)
2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes biphenyl and triazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine typically involves the reaction of biphenyl derivatives with triazine precursors under specific conditions. One common method includes the use of chlorinated biphenyl compounds and triazine derivatives in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to manage the reaction kinetics and thermodynamics effectively .
Analyse Des Réactions Chimiques
Types of Reactions: 2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl triazine oxides, while reduction could produce biphenyl triazine hydrides .
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, or inflammation, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
2-Amino-[1,1’-biphenyl]-3-carboxamide derivatives: These compounds share a similar biphenyl structure and are used as selective inhibitors in medicinal chemistry.
Biphenyl derivatives: These include various biphenyl-based compounds used in different applications, such as pharmaceuticals and materials science.
Uniqueness: 2-([1,1’-Biphenyl]-2-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine is unique due to its combination of biphenyl and triazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C27H18ClN3 |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
2-chloro-4-(2-phenylphenyl)-6-(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H18ClN3/c28-27-30-25(22-17-15-20(16-18-22)19-9-3-1-4-10-19)29-26(31-27)24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18H |
Clé InChI |
JTIDSLLLZDWOHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC=CC=C4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)

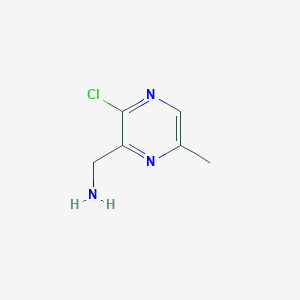
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
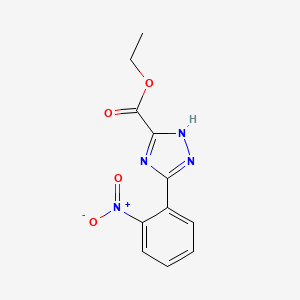
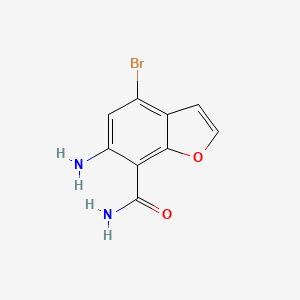
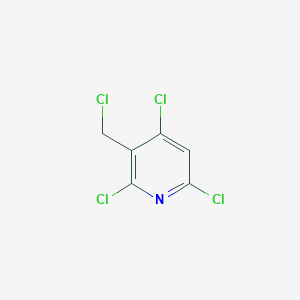
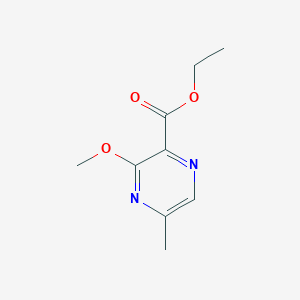
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
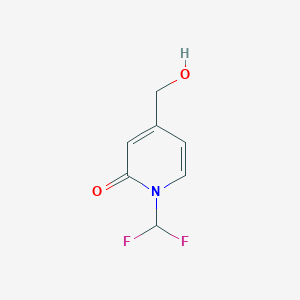

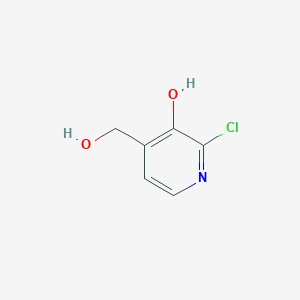
![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
